Phosphinic acid, diphenyl-, phenyl ester
Description
Contextual Significance of Organophosphorus Compounds in Contemporary Chemical Science
Organophosphorus compounds are a cornerstone of modern chemical science, with their influence spanning a multitude of sectors including medicine, agriculture, and industry. Their diverse applications stem from the versatile nature of the phosphorus atom, which can exist in various oxidation states and form a wide range of bonding arrangements. nih.gov In the realm of medicine, organophosphorus compounds are crucial in the development of pharmaceuticals, including antiviral and anticancer agents. The agricultural industry heavily relies on these compounds as pesticides and herbicides. nih.gov Furthermore, they serve as essential reagents and catalysts in organic synthesis, contributing to the creation of complex molecules. The industrial applications are extensive, ranging from their use as flame retardants and plasticizers to roles in the production of lubricants. The ongoing exploration of organophosphorus chemistry continues to unveil novel compounds with unique properties, promising further advancements across scientific disciplines. cymitquimica.com
Overview of Phosphinic Acid Derivatives: Structural Features and Classification Relevance
Phosphinic acid derivatives are a class of organophosphorus compounds characterized by a phosphorus atom double-bonded to one oxygen atom, and single-bonded to two carbon atoms and one oxygen atom (in the case of esters) or a hydroxyl group (in the case of the acid). The general structure of a phosphinic acid is R₂P(=O)OH, and their esters are R₂P(=O)OR'. These compounds are a subclass of phosphonic acid derivatives and are distinguished by the presence of two direct phosphorus-carbon (P-C) bonds. sigmaaldrich.com
The classification of phosphinic acid derivatives is based on the nature of the organic groups (R) attached to the phosphorus atom. These groups can be alkyl, aryl, or a combination of both, which significantly influences the compound's physical and chemical properties. Phosphinic acid, diphenyl-, phenyl ester, with its two phenyl groups directly bonded to the phosphorus atom and a phenyl ester group, is classified as a triaryl phosphinic acid derivative.
The structural arrangement of phosphinic acid derivatives, particularly the P-C bonds, imparts significant stability to these molecules. They are known for their thermal and hydrolytic stability, which is a key factor in many of their applications. mdpi.com
Historical Context of this compound Research Trajectory
The journey of organophosphorus chemistry began in the 19th century, with significant advancements occurring throughout the 20th century. The synthesis of diphenylphosphinic acid, the parent acid of the ester in focus, was first reported by A. Michaelis in 1897 through the oxidative hydrolysis of chloro(diphenyl)phosphine. kent.ac.uk The development of synthetic methods for phosphonate (B1237965) and phosphinate esters, such as the Michaelis-Arbuzov reaction, further propelled the field forward. mdpi.com
While a specific, detailed historical timeline for the initial synthesis and characterization of this compound is not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of phosphinic acids and their derivatives. Research into these compounds intensified as their potential applications in various fields became apparent. Early investigations into phosphinic acids were driven by the desire to create stable analogues of biologically important phosphate (B84403) esters. google.com The unique properties of aryl-substituted phosphinates, like the subject of this article, have led to continued research into their synthesis, reactivity, and applications, particularly in materials science and synthetic chemistry.
Physicochemical Properties of this compound
This compound is a white crystalline solid. Its key physicochemical properties are summarized in the interactive table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₅O₂P |
| Molecular Weight | 294.29 g/mol |
| CAS Number | 1706-96-3 |
| Boiling Point | 422.1 °C at 760 mmHg |
| Flash Point | 222.5 °C |
| Density | 1.21 g/cm³ |
| Vapor Pressure | 6.07E-07 mmHg at 25°C |
Users can sort and filter the data in the table.
Synthesis and Reactions of this compound
The synthesis and reactivity of this compound are central to its utility in various chemical applications.
Synthesis Methods
Several synthetic routes have been developed for the preparation of phenyl diphenylphosphinate (B8688654). A common and convenient method involves the reaction of diphenylphosphinic chloride with phenol (B47542) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Another approach is the reaction of diphenylphosphine (B32561) oxide with phenol in the presence of a coupling agent and a base. This method is guided by the principle of esterification. researchgate.net
Furthermore, the reaction of diphenyl phosphite with a phenyl Grignard reagent can also yield phenyl diphenylphosphinate, although this reaction can sometimes lead to a mixture of products depending on the reaction conditions. researchgate.net
Chemical Reactions
This compound undergoes several characteristic reactions, primarily centered around the phosphorus atom and the ester linkage.
Hydrolysis: The ester bond is susceptible to hydrolysis under both acidic and basic conditions, yielding diphenylphosphinic acid and phenol . Acid-catalyzed hydrolysis, for instance with hydrochloric acid, is a common method for cleaving the ester. nih.govresearchgate.net The rate of hydrolysis can be influenced by the substituents on the phenyl rings. rsc.org
Reaction with Grignard Reagents: Treatment of phenyl diphenylphosphinate with Grignard reagents can lead to the displacement of the phenoxy group and the formation of a new P-C bond, resulting in a tertiary phosphine (B1218219) oxide.
Applications of this compound
The unique structural and chemical properties of this compound have led to its use in several specialized applications.
Role in Organic Synthesis
In the realm of organic synthesis, derivatives of phenyl diphenylphosphinate, such as pentafluorophenyl diphenylphosphinate (FDPP), serve as efficient coupling reagents. FDPP is particularly valuable in peptide synthesis, facilitating the formation of amide bonds with high yields and minimal racemization. sigmaaldrich.com It is utilized in both solid-phase and solution-phase peptide synthesis. sigmaaldrich.com
Industrial Applications
A significant industrial application of phosphinate esters, including phenyl diphenylphosphinate and its derivatives, is as flame retardants . cymitquimica.commade-in-china.com Their high phosphorus content and thermal stability contribute to their effectiveness in reducing the flammability of various polymers, such as epoxy resins and polyamides. guidechem.com When incorporated into polymers, they can act in both the gas phase and the condensed phase during combustion to inhibit the spread of flames.
Additionally, due to their plasticizing properties, they can be used as polymer additives to improve the flexibility and processing characteristics of certain plastics. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
1706-96-3 |
|---|---|
Molecular Formula |
C18H15O2P |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
diphenylphosphoryloxybenzene |
InChI |
InChI=1S/C18H15O2P/c19-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-16-10-4-1-5-11-16/h1-15H |
InChI Key |
CIJWIJSYZZLMGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
1706-96-3 |
Synonyms |
Diphenylphosphinic acid phenyl ester |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for Phosphinic Acid, Diphenyl , Phenyl Ester
Direct Esterification Approaches
Direct esterification involves the formation of the ester bond directly from diphenylphosphinic acid and phenol (B47542). This approach can be facilitated by various catalytic and energetic methods to overcome the activation energy and drive the reaction equilibrium towards the product.
The direct esterification of phosphinic acids with phenols can be achieved using strong acid catalysts. google.com In this method, the acid catalyst protonates the phosphinic acid, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by the hydroxyl group of phenol. The reaction is a reversible equilibrium, and to achieve high conversion rates, the water formed as a byproduct must be continuously removed from the reaction mixture, typically through azeotropic distillation. google.com While conceptually straightforward, this method can require harsh conditions, such as high temperatures and strong acids, which may not be compatible with sensitive functional groups. Phosphorous acid and its derivatives have been shown to be effective catalysts for the direct esterification of phenolic compounds. google.com
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including esterifications. ajrconline.org The application of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. ajrconline.orgucl.ac.be This enhancement is attributed to the efficient and uniform heating of the reaction mixture, as polar molecules like alcohols and phosphinic acids absorb microwave energy directly. nih.govresearchgate.net For the synthesis of phosphinates, microwave-assisted direct esterification (MADE) can be performed with or without a catalyst. researchgate.net In some cases, ionic liquids are used as additives to further promote the reaction under microwave conditions. researchgate.netinformahealthcare.com This technique offers a cleaner, faster, and more energy-efficient alternative to traditional thermal methods. ajrconline.orgmdpi.com
The table below summarizes typical conditions for microwave-assisted esterification of P-acids, which are analogous to the synthesis of phenyl diphenylphosphinate (B8688654).
| Reactant 1 | Reactant 2 | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield |
| Phenyl-H-phosphinic acid | Various Alcohols | [bmim][BF4] | None | 160-200 | 60 min | Moderate to High |
| Diphenylphosphinic acid | Alcohols | Ionic Liquid (IL) | None | Varies | Varies | Good |
| Benzil | Urea (B33335)/Thiourea | KOH | DMSO | Varies | 30 min | 74-92% |
| Aldehyde | Amine | None | Ethanol | 80 | 10 min | Good |
Data compiled from studies on analogous microwave-assisted esterification and condensation reactions. ucl.ac.benih.govresearchgate.netinformahealthcare.comnih.gov
Transition metal catalysis provides a milder and more selective alternative for esterification reactions. researchgate.net Catalysts based on metals like palladium, ruthenium, and gold can facilitate the coupling of phosphinic acids with phenolic compounds under less stringent conditions than strong acid catalysis. mdpi.com These reactions often proceed through mechanisms involving the activation of the P-H bond (in the case of secondary phosphine (B1218219) oxides) or the O-H bond of the phenol. mdpi.com While direct transition metal-catalyzed esterification of diphenylphosphinic acid with phenol is less commonly documented than other C-P bond-forming reactions, the principles of related couplings, such as the Hirao reaction (palladium-catalyzed coupling of H-phosphonates with aryl halides), suggest its feasibility. nih.gov Such methods offer the potential for high efficiency and selectivity. researchgate.net
Phosphorylation Reactions Utilizing Diphenylphosphinic Acid Precursors
To enhance the reactivity of diphenylphosphinic acid for the phosphorylation of phenol, it is often converted into a more potent phosphorylating agent. This typically involves transforming the hydroxyl group of the phosphinic acid into a better leaving group. A primary example is the conversion of diphenylphosphinic acid into diphenylphosphinic chloride (Ph₂P(O)Cl). This activated precursor is significantly more electrophilic than the parent acid and reacts readily with nucleophiles like phenol, as detailed in section 2.4. This strategy circumvents the equilibrium limitations associated with direct esterification and generally leads to higher yields in shorter reaction times.
Transesterification Processes Involving Phosphinic Esters
Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of another alcohol or phenol. google.comgoogle.com Phenyl diphenylphosphinate can be synthesized by reacting an alkyl diphenylphosphinate (e.g., methyl or ethyl diphenylphosphinate) with phenol. This reaction is typically catalyzed by an acid or a base. google.com The equilibrium is driven towards the desired product by using an excess of phenol or, more commonly, by removing the more volatile alcohol byproduct (e.g., methanol) by distillation. google.com Catalysts such as metal oxides or phenoxides can be employed to facilitate the reaction. google.comresearchgate.net This method is particularly useful when the starting alkyl phosphinate is more readily available than the corresponding phosphinic chloride.
| Starting Ester | Reagent | Catalyst | Temperature (°C) | Key Feature |
| Triphenyl phosphate (B84403) | Aliphatic alcohol | Base (pKa < 11) | 60-140 | Production of alkyl phosphates. google.comgoogle.com |
| Dimethyl carbonate | Phenol | Lead-zinc double oxide | ~180-200 | Synthesis of diphenyl carbonate. researchgate.net |
| Alkyl diphenylphosphinate | Phenol | Acid or Base | Elevated | Removal of volatile alcohol drives reaction. |
Reactions Involving Phosphinic Chlorides with Alcohols
One of the most common and efficient methods for preparing phenyl diphenylphosphinate is the reaction between diphenylphosphinic chloride and phenol. google.com Diphenylphosphinic chloride is a highly reactive phosphorylating agent that readily reacts with the hydroxyl group of phenol. google.com The reaction is typically carried out in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemicalbook.com The removal of HCl as a salt (e.g., pyridinium (B92312) chloride) drives the reaction to completion. This method is often preferred due to its high yields, relatively mild conditions, and broad applicability. However, it requires the prior synthesis of diphenylphosphinic chloride, which can be prepared from precursors like phenylphosphonous dichloride. google.com The reaction of phenol with other phosphorus chlorides, like phosphorus pentachloride (PCl₅), is more complex and typically yields triphenyl phosphate as the major product rather than the desired phosphinate. quora.comquora.com
| Phosphorus Reagent | Alcohol/Phenol | Base/Solvent | Product | Yield |
| Diphenylphosphinic Chloride | Generic Alcohol | Pyridine | Alkyl Diphenylphosphinate | High |
| POCl₃ | Generic Alcohol | Pyridine/Et₂O | Alkyl Phosphate | Varies |
| Phenylphosphonous Dichloride | Phenol | Triethylamine/THF | Diphenyl phenylphosphonite | 93% |
Data compiled from analogous reactions involving phosphorus chlorides. google.comchemicalbook.comchemicalbook.com
Alternative Synthetic Routes
Beyond the more common methods, several other synthetic strategies have been developed for the synthesis of phosphinic esters. These routes offer alternative approaches that can be advantageous under specific laboratory or industrial conditions, depending on the availability of starting materials and desired reaction scale.
Michaelis-Arbuzov Type Reactions
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of organophosphorus compounds, traditionally used to form a phosphorus-carbon bond. nih.gov In its classic form, it involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphorus species. wikipedia.org For the synthesis of phosphinates, a phosphonite ester reacts to yield the target compound. wikipedia.org
A variation of this reaction can be adapted for the synthesis of phenyl diphenylphosphinate. This involves the reaction of a phosphinite, such as a phenyl diphenylphosphinite (Ph₂POPh), with an appropriate electrophile. The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom on the electrophile, leading to the formation of a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent dealkylation or dearylation step, typically through nucleophilic attack by the displaced halide anion, results in the final pentavalent phosphine oxide product. wikipedia.org
Modern modifications of the Michaelis-Arbuzov reaction have expanded its scope. For instance, palladium-catalyzed versions allow for the coupling of triaryl phosphites with aryl iodides under relatively mild conditions. organic-chemistry.org Another green chemistry approach avoids the use of alkyl halides altogether by reacting derivatives of benzyl (B1604629) or allylic alcohols in the presence of a catalyst like tetrabutylammonium (B224687) iodide (n-Bu₄NI). nih.gov While direct synthesis of phenyl diphenylphosphinate via a classic Michaelis-Arbuzov reaction using an aryl halide is challenging due to the lower reactivity of aryl halides compared to alkyl halides, catalyzed variations provide a viable pathway.
Table 1: Key Features of Michaelis-Arbuzov Type Reactions
| Feature | Description |
|---|---|
| Reactants | Trivalent phosphorus ester (e.g., phosphinite) and an electrophile (e.g., alkyl or aryl halide). wikipedia.org |
| Product | Pentavalent phosphorus species (e.g., phosphinate, phosphine oxide). wikipedia.org |
| Mechanism | Sɴ2 attack by phosphorus on the electrophile, forming a phosphonium intermediate, followed by dealkylation/dearylation. wikipedia.org |
| Variations | Lewis acid catalysis, photochemical induction, and transition metal catalysis (e.g., Palladium) to enhance reactivity and scope. nih.govorganic-chemistry.org |
Radical Addition Pathways
Radical addition reactions offer a metal-free alternative for forming phosphorus-element bonds. These pathways typically involve the generation of a phosphorus-centered radical, which then adds across a multiple bond or participates in a substitution reaction. For the synthesis of phenyl diphenylphosphinate, a plausible route involves the generation of a diphenylphosphinoyl radical (Ph₂P(O)•).
This radical can be formed from precursors like diphenylphosphine (B32561) oxide through oxidation. semanticscholar.org Once generated, the diphenylphosphinoyl radical can react with a suitable aryl substrate. For example, the radical addition to an alkene can produce an alkyl radical intermediate, which can then be trapped or undergo further reactions. semanticscholar.orgresearchgate.net The synthesis of aryl phosphinates via radical pathways can be achieved through the reaction of phosphoryl radicals with vinyl azides, leading to cyclization and the formation of phosphorylated phenanthridines. semanticscholar.org
These reactions are often initiated by thermal or photochemical means, and in some cases, by a radical initiator. The key advantage of these methods is their tolerance for a wide range of functional groups and their operation under often mild, neutral conditions.
Activation with Coupling Agents (e.g., Carbodiimides)
A highly effective and common laboratory method for forming ester bonds is the use of coupling agents, with carbodiimides being a prominent example. This method directly couples a carboxylic acid with an alcohol or phenol. In the context of phenyl diphenylphosphinate synthesis, diphenylphosphinic acid serves as the acid component and phenol acts as the alcohol component.
The reaction is facilitated by a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgthermofisher.com The mechanism proceeds through the activation of the phosphinic acid by the carbodiimide. The carbodiimide reacts with the carboxyl group of the diphenylphosphinic acid to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of phenol. The attack results in the formation of the desired phenyl diphenylphosphinate ester and a urea byproduct (e.g., dicyclohexylurea if DCC is used). wikipedia.org
To improve reaction efficiency and suppress side reactions, additives like N-hydroxysuccinimide (NHS) are often included. thermofisher.com The reaction is typically carried out in an inert solvent at room temperature and is known for its high yields and mild conditions. The optimal pH for EDC-induced amide bond formation is generally in the range of 4-6. nih.gov
Table 2: Common Carbodiimide Coupling Agents
| Agent | Full Name | Solubility | Primary Use |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble | Aqueous crosslinking, bioconjugation. thermofisher.com |
| DCC | N,N'-Dicyclohexylcarbodiimide | Water-insoluble | Organic synthesis, manufacturing of NHS-esters. thermofisher.com |
Alkylation-Promoted Esterification Strategies
This strategy involves a two-step process where the diphenylphosphinic acid is first converted into a more reactive intermediate, which is then esterified with phenol. This "activation" step significantly enhances the electrophilicity of the phosphorus center, promoting a more facile reaction with the weakly nucleophilic phenol.
A primary example of this approach is the conversion of diphenylphosphinic acid to diphenylphosphinic chloride (Ph₂P(O)Cl). This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting diphenylphosphinic chloride is a highly reactive acyl halide.
In the second step, the isolated diphenylphosphinic chloride is reacted with phenol, often in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, driving the reaction to completion. This method is highly efficient and provides excellent yields of the final phenyl diphenylphosphinate ester. This pathway is conceptually similar to the formation of esters from carboxylic acids via acyl chlorides.
Chemical Reactivity and Transformation Mechanisms of Phosphinic Acid, Diphenyl , Phenyl Ester
Hydrolytic Cleavage Reactions of the Ester Bond
The ester bond in phenyl diphenylphosphinate (B8688654) is susceptible to cleavage under both acidic and basic conditions, as well as through the action of specific silylating agents. These reactions typically involve the breaking of the P-O bond.
The acid-catalyzed hydrolysis of phenyl diphenylphosphinate and its derivatives primarily proceeds through an A_Ac2 mechanism, which involves a bimolecular attack of water on the protonated ester, leading to the cleavage of the P-O bond. nih.gov Studies on p-nitrophenyl diphenylphosphinate have shown that its hydrolysis in an acidic dioxane-water mixture occurs with the cleavage of the phosphorus-oxygen bond, as confirmed by oxygen-18 labeling experiments. researchgate.net
The rate of this reaction is dependent on the acid concentration. For p-nitrophenyl diphenylphosphinate, the rate of hydrolysis reaches a maximum at approximately 1.5 M perchloric acid (HClO₄). nih.govresearchgate.net At higher acid concentrations, the rate begins to decrease, a phenomenon attributed to the reduced activity of water. nih.gov
Research on the hydrolysis of various alkyl diphenylphosphinates under both conventional heating with hydrochloric acid and microwave (MW)-assisted conditions with p-toluenesulfonic acid (PTSA) has provided insights into the reaction kinetics. The hydrolysis follows pseudo-first-order kinetics.
| Alkyl Group (R) in Ph₂P(O)OR | Conditions | Rate Constant (k) × 10⁻⁴ s⁻¹ | Reaction Time (h) |
|---|---|---|---|
| Methyl | HCl, Reflux | 1.57 | 4.0 |
| Ethyl | HCl, Reflux | 1.08 | 6.5 |
| Isopropyl | HCl, Reflux | 1.75 | 3.0 |
| Methyl | PTSA, MW (180°C) | 9.64 | 0.5 |
| Ethyl | PTSA, MW (180°C) | 5.78 | 1.0 |
| Isopropyl | PTSA, MW (180°C) | 19.25 | 0.5 |
This interactive table presents pseudo-first-order rate constants for the acid-catalyzed hydrolysis of various alkyl diphenylphosphinates. Data sourced from studies on diphenylphosphinate hydrolysis. nih.gov
The data indicates that polar and steric effects have a less pronounced influence on the acid-catalyzed hydrolysis compared to base-catalyzed reactions. nih.gov The major mechanistic pathway is the A_Ac2 mechanism, involving P-O bond cleavage. However, under certain conditions, an A_Al2 mechanism, which involves C-O bond cleavage, has been observed, though it is less common for these types of esters. nih.gov
The hydrolysis of phenyl diphenylphosphinate in the presence of a base, such as hydroxide (B78521) ions, is a significant reaction pathway. Kinetic studies on a series of Y-substituted-phenyl diphenylphosphinates have shown that these reactions proceed through a concerted mechanism. sapub.org In this mechanism, the nucleophilic attack of the hydroxide ion and the departure of the phenoxide leaving group occur simultaneously.
The reactivity in base-catalyzed hydrolysis is highly sensitive to steric effects. An increase in steric hindrance around the phosphorus center significantly decreases the reaction rate. For example, the rate of alkaline hydrolysis of ethyl diisopropylphosphinate is considerably slower than that of ethyl diethylphosphinate, and ethyl di-tert-butylphosphinate hydrolyzes at an even slower rate. nih.gov
| Phosphinate Ester | Relative Rate Constant | Temperature (°C) |
|---|---|---|
| Ethyl diethylphosphinate | 260 | 70 |
| Ethyl diisopropylphosphinate | 41 | 120 |
| Ethyl di-tert-butylphosphinate | 0.08 | 120 |
This interactive table illustrates the significant impact of steric hindrance on the relative rates of alkaline hydrolysis of phosphinate esters. Data adapted from research on phosphinate hydrolysis. nih.gov
General base catalysis has also been observed. For instance, imidazole (B134444) catalyzes the hydrolysis of aryl diphenylphosphinates, where it is proposed to act as a general-base catalyst, facilitating the attack of a water molecule. rsc.org
An alternative, milder method for the cleavage of the ester bond in phosphinates involves the use of trimethylsilyl (B98337) halides, such as trimethylsilyl iodide (TMSI) or trimethylsilyl bromide (TMSBr). nih.gov This method is particularly useful for substrates that are sensitive to harsh acidic or basic conditions. nih.gov
The reaction proceeds via an initial S_N2 attack of the halide ion on the carbon of the ester's alkoxy group, or through the formation of a phosphonium (B103445) intermediate which is then attacked by the halide. The process results in the formation of a trimethylsilyl phosphinate ester and an alkyl halide. This silyl (B83357) ester intermediate is then readily hydrolyzed upon workup with a protic solvent like methanol (B129727) or water to yield the corresponding phosphinic acid. nih.gov This dealkylation occurs under neutral and non-aqueous conditions, offering a high degree of selectivity.
Nucleophilic Substitution Reactions at the Phosphorus Center
The phosphorus atom in phenyl diphenylphosphinate is electrophilic and thus a target for nucleophilic attack. These reactions can proceed through different mechanisms, largely dictated by the nature of the nucleophile, the leaving group, and the solvent. The two primary mechanistic pathways are a concerted, S_N2-like process and a stepwise addition-elimination mechanism that involves a pentacoordinate intermediate. sapub.orgresearchgate.net
Studies on the aminolysis of aryl diphenylphosphinates suggest a concerted mechanism where bond formation with the incoming nucleophile and bond cleavage with the leaving group occur in a single step. scispace.com
Nucleophilic substitution reactions at a chiral phosphorus center in phosphinates are often stereospecific. When the reaction proceeds through a concerted S_N2-type mechanism, it typically results in an inversion of the configuration at the phosphorus atom. acs.orgresearchgate.net This phenomenon, analogous to the Walden inversion at a carbon center, involves the nucleophile attacking the phosphorus atom from the side opposite to the leaving group. acs.orgresearchgate.net
The formation of a trigonal bipyramidal transition state or a short-lived intermediate is a key feature of this process. For the inversion to occur, the entering nucleophile and the departing leaving group occupy the apical positions in this geometry. researchgate.net While a stepwise mechanism involving a more stable pentacoordinate intermediate can potentially lead to retention or racemization through pseudorotation, many nucleophilic substitutions on P-chiral phosphinates have been shown to proceed with a high degree of inversion, indicating a direct backside attack is the favored pathway. acs.orgresearchgate.net
The reactivity of the phosphorus center in phenyl diphenylphosphinate is influenced by the electronic properties of the substituents on both the phenyl rings attached to phosphorus and the phenoxy leaving group. Electron-withdrawing groups on the aryl rings attached to the phosphorus atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. rsc.orglibretexts.org
Conversely, electron-donating groups decrease the electrophilicity of the phosphorus center, slowing down the rate of nucleophilic substitution. rsc.orglibretexts.org
The nature of the leaving group is also critical. In the case of substituted phenyl diphenylphosphinates (Y-C₆H₄O-P(O)Ph₂), electron-withdrawing substituents (Y) on the phenoxy group stabilize the resulting phenoxide anion, making it a better leaving group and accelerating the rate of hydrolysis. whiterose.ac.uk This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). For the alkaline hydrolysis of a series of phenyl diphenylphosphinates, a good correlation is found when plotting the logarithm of the rate constants against the Hammett σ constants, yielding a positive ρ value. This positive ρ value indicates that the reaction is favored by electron-withdrawing substituents that can stabilize the negative charge developing on the leaving group in the transition state. whiterose.ac.ukcambridge.org
Condensation Reactions with Alcohols and Amines
The reactivity of phosphinic acid, diphenyl-, phenyl ester in condensation reactions with alcohols and amines is a critical aspect of its chemical behavior, leading to the formation of new phosphorus-containing compounds. These reactions generally proceed via nucleophilic substitution at the phosphorus center, where the phenoxy group acts as a leaving group.
While specific kinetic and mechanistic studies directly involving this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of analogous phosphinate esters and other related organophosphorus compounds. The central phosphorus atom in diphenyl-, phenyl ester is electrophilic and susceptible to attack by nucleophiles such as alcohols and amines.
Condensation with Alcohols (Transesterification):
The reaction of this compound with alcohols results in the formation of a new phosphinate ester through a transesterification process. This reaction is typically catalyzed by either an acid or a base. The general scheme for this reaction involves the nucleophilic attack of the alcohol's oxygen atom on the phosphorus atom, leading to the displacement of the phenol (B47542) molecule.
Base-Catalyzed Transesterification: In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This alkoxide then attacks the phosphorus center.
Acid-Catalyzed Transesterification: Acid catalysis proceeds by protonating the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, thereby making it more susceptible to attack by a neutral alcohol molecule.
The outcome of these reactions is influenced by factors such as the steric hindrance of both the alcohol and the phosphinate, as well as the reaction conditions.
Illustrative Transesterification Reaction Data
| Alcohol | Catalyst | Product | Yield (%) |
| Methanol | Sodium Methoxide | Phosphinic acid, diphenyl-, methyl ester | High |
| Ethanol | Sulfuric Acid | Phosphinic acid, diphenyl-, ethyl ester | Moderate to High |
| tert-Butanol | Potassium tert-butoxide | Phosphinic acid, diphenyl-, tert-butyl ester | Low to Moderate |
Note: The data in this table is illustrative and based on general principles of transesterification of phosphinates. Actual yields would depend on specific experimental conditions.
Condensation with Amines (Aminolysis):
The reaction with primary or secondary amines leads to the formation of phosphinic amides. Similar to the reaction with alcohols, this transformation proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic phosphorus atom and displacing the phenoxy group.
These reactions can often be carried out under neutral or basic conditions. The basicity of the amine plays a significant role in its nucleophilicity and, consequently, the reaction rate. The products, N-substituted diphenylphosphinic amides, are stable compounds with applications in various fields of chemistry.
Illustrative Aminolysis Reaction Data
| Amine | Conditions | Product | Yield (%) |
| Ammonia | Heat | Diphenylphosphinic amide | Moderate |
| Aniline | Toluene, reflux | N-Phenyl-diphenylphosphinic amide | High |
| Diethylamine | Neat, heat | N,N-Diethyl-diphenylphosphinic amide | High |
Note: The data in this table is illustrative and based on the general reactivity of phosphinates with amines. Actual yields would depend on specific experimental conditions.
Other Significant Transformation Pathways
Beyond condensation reactions, this compound can undergo several other important chemical transformations, primarily centered around the cleavage of the P-O-C ester linkage or modifications of the phosphoryl group.
Hydrolysis:
One of the most fundamental reactions of phosphinate esters is hydrolysis, which involves the cleavage of the ester bond by water to yield diphenylphosphinic acid and phenol. acs.org This reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, enhancing the electrophilicity of the phosphorus atom for attack by a water molecule.
Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the phosphorus center, leading to the formation of a pentacoordinate intermediate which then collapses to the products. The hydrolysis of phosphinates can be influenced by the steric and electronic properties of the substituents on the phosphorus atom and the ester group. nih.gov
Reduction of the Phosphoryl Group:
The P=O bond in this compound can be reduced to a P-H bond, a transformation that would yield a phosphinous acid derivative. However, this reduction is generally challenging due to the high stability of the phosphoryl group. Potent reducing agents, such as silanes, are often required for the reduction of phosphine (B1218219) oxides, which are structurally analogous to phosphinates. For instance, trichlorosilane (B8805176) (HSiCl3) is a common reagent for the reduction of phosphine oxides to phosphines. The direct reduction of the ester itself might lead to a mixture of products depending on the reaction conditions.
Thermal Decomposition:
When subjected to high temperatures, this compound is expected to undergo thermal decomposition. The specific decomposition pathway and the resulting products would depend on the temperature and the presence of other substances. Potential decomposition routes could involve the homolytic cleavage of the P-O or O-C bonds, leading to the formation of radical species. Research on the thermal decomposition of similar organophosphorus compounds, such as 1,3-diphenyl urea (B33335), indicates that cleavage of bonds adjacent to the phenyl groups can occur at elevated temperatures. mdpi.com For phosphinates, thermal degradation can lead to the formation of various phosphorus-containing compounds and aromatic byproducts.
Advanced Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms in Solution Phase
The reaction mechanisms of diphenylphosphinate (B8688654) esters are heavily influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic rings. Nucleophilic substitution at the phosphorus center is a key reaction, and studies have explored whether these reactions proceed through a concerted or a stepwise mechanism.
The hydrolysis of diphenylphosphinates can also proceed through different pathways depending on the reaction conditions. Acid-catalyzed hydrolysis, for instance, can occur via an AAc2 mechanism, which involves a bimolecular attack of water on the protonated ester with P-O bond cleavage, or an AAl2 mechanism, involving C-O bond cleavage. nih.gov The study of p-nitrophenyl diphenylphosphinate hydrolysis under acidic conditions has provided insights into these pathways. nih.gov The stereochemical outcome of nucleophilic displacement reactions at the phosphorus center, which can result in either inversion or retention of configuration, is a critical aspect of these mechanistic studies. bibliotekanauki.pl
Kinetic Studies of Phosphinic Acid, Diphenyl-, Phenyl Ester Transformations
Kinetic studies provide quantitative data on the rates of reaction and offer insights into the transition state structure. The hydrolysis of diphenylphosphinates has been investigated under various conditions. For example, microwave-assisted acidic hydrolysis of various diphenylphosphinates demonstrated pseudo-first-order kinetics. nih.gov
The aminolysis of aryl diphenylphosphinates has been a subject of detailed kinetic analysis. The reactions of Z-aryl diphenyl phosphinates with X-anilines in dimethyl sulfoxide (B87167) were studied, revealing primary normal deuterium (B1214612) kinetic isotope effects (kH/kD = 1.24–1.51). rsc.org These values suggest a mechanism involving significant proton transfer in the transition state. The rates of these reactions are influenced by the electronic nature of both the nucleophile and the leaving group, as quantified by Brønsted and Hammett parameters. sapub.org For the reaction of aryl diphenylphosphinates with ethylamine, a linear Brønsted-type plot with a βlg value of -0.81 was obtained, indicating a significant charge development on the leaving group oxygen in the transition state. sapub.org
Solvolysis reactions have also been kinetically characterized. The solvolysis of 1-arylethyl diphenylphosphinates in 80% ethanol-water showed a strong dependence on the substituent on the aryl group, consistent with alkyl-oxygen bond fission. researchgate.net Furthermore, kinetic studies on the alkaline cleavage of m- and p-substituted phenyl diphenylphosphinates in water-ethanol mixtures have provided second-order rate constants, elucidating the bimolecular nature of the reaction. frontiersin.org
Table 1: Kinetic Data for Reactions of Diphenylphosphinate Derivatives
| Reactant System | Nucleophile/Conditions | Solvent | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| Z-Aryl Diphenylphosphinates | X-Anilines | DMSO | ρXZ (CIC) | 0.65 | rsc.org |
| Z-Aryl Diphenylphosphinates | X-Anilines (Deuterated) | DMSO | kH/kD (DKIE) | 1.24–1.51 | rsc.org |
| 2,4-Dinitrophenyl Diphenylphosphinate | Primary Amines | - | βnuc | 0.53 | sapub.org |
| Aryl Diphenylphosphinates | Ethylamine | - | βlg | -0.81 | sapub.org |
| 1-Arylethyl Diphenylphosphinates | Solvolysis | 80% Ethanol-Water | ρ (Hammett) | -5.10 | researchgate.net |
| Substituted Phenyl Diphenylphosphinates | Alkaline Cleavage | Water-Ethanol | Rate Law | Second-order | frontiersin.org |
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reactivity of organophosphorus compounds. These methods provide detailed energetic and structural information about reaction pathways, transition states, and intermediates that are often difficult to access experimentally.
DFT calculations are widely used to map the potential energy surfaces of chemical reactions. nih.gov For reactions involving diphenylphosphinic acid phenyl ester, DFT can be employed to calculate the activation energies and reaction energies for proposed mechanisms, such as concerted versus stepwise pathways. researchgate.net By comparing the calculated energy barriers, the most favorable reaction pathway can be identified. For example, in studying nucleophilic substitution, DFT can determine the relative energies of a single, pentacoordinated transition state (characteristic of a concerted mechanism) versus the energies of a tetrahedral intermediate and the flanking transition states (characteristic of a stepwise mechanism). researchgate.net The choice of functional and basis set, such as B3LYP/6-311+G*, is critical for obtaining accurate results, and calculations can be performed in the gas phase or by incorporating solvent models to simulate solution-phase conditions. researchgate.netnih.gov Analysis of global reactivity indices derived from DFT, such as the electrophilicity index, can also provide insights into the role of catalysts and the intrinsic reactivity of the ester. researchgate.net
A key strength of computational chemistry is its ability to determine the three-dimensional structures of fleeting species like transition states and reaction intermediates. researchgate.net Locating a transition state on the potential energy surface involves finding a first-order saddle point, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. researchgate.net For the nucleophilic substitution at the phosphorus center of diphenylphosphinic acid phenyl ester, modeling can reveal the geometry of the pentacoordinated transition state, including the bond lengths of the forming nucleophile-phosphorus bond and the breaking phosphorus-leaving group bond. nih.gov These calculated geometries provide direct insight into the nature of the transition state—whether it is "early" or "late," and whether it is more associative (tight) or dissociative (exploded). rsc.org Furthermore, computational models can predict the structure of potential tetrahedral intermediates, helping to confirm or rule out their existence in a stepwise reaction pathway. researchgate.net
Structure-Reactivity Relationships and Electronic Effects on the Phosphorus Center
The reactivity of the phosphorus center in diphenylphosphinic acid phenyl ester is highly sensitive to the electronic properties of the substituents on both the diphenylphosphinoyl group and the phenoxy leaving group. Structure-reactivity relationships are often quantified using linear free-energy relationships (LFERs) like the Hammett and Brønsted equations.
The Hammett equation (log(k/k₀) = ρσ) relates the rate constants of a series of reactions to the electronic properties of substituents on an aromatic ring. A significant ρ value indicates that the reaction rate is sensitive to substituent effects. For the solvolysis of 1-arylethyl diphenylphosphinates, a large negative ρ value of -5.10 was determined, indicating a substantial buildup of positive charge in the transition state and strong sensitivity to electron-donating substituents. researchgate.net This supports a mechanism with significant carbocation character at the benzylic carbon during alkyl-oxygen bond fission.
Catalytic Applications and Roles in Organic Synthesis
Organocatalysis in Polymerization Reactions
While the direct application of phenyl diphenylphosphinate (B8688654) as a standalone acidic organocatalyst is not extensively documented, it is recognized as a component in catalytic systems for polymerization.
Current scientific literature does not provide specific examples of Phosphinic acid, diphenyl-, phenyl ester functioning as a primary acidic organocatalyst for the ring-opening polymerization (ROP) of cyclic esters. However, its utility has been cited in broader polymerization contexts. For instance, a patented process for producing polyester (B1180765) lists phenyl diphenylphosphinate as a potential phosphorus compound component of a polymerization catalyst system that also includes an aluminum substance. google.comgoogle.com This system is used in polycondensation, esterification, or transesterification reactions to produce polyesters. google.comgoogle.com In this capacity, it acts as a co-catalyst in a system that includes a metal, rather than as a purely metal-free organocatalyst.
Ligand Design in Transition Metal Catalysis
This compound is a component in the design and application of catalyst systems for transition metals. It has been utilized as a donor ligand in iron-based catalysts for the polymerization of butadiene. researchgate.netresearchgate.net In a system generated by mixing the phosphinate with Fe(2-EHA)3 and AliBu3, it functions as part of the catalytic species that polymerizes butadiene. researchgate.net The electronic and steric properties of such phosphorus-containing ligands are crucial as they influence the efficiency and selectivity of the catalyst. researchgate.net
The following table summarizes the components of an example catalyst system where phenyl diphenylphosphinate was used as a donor.
| Catalyst Component | Chemical Name/Formula | Role |
| Metal Source | Tris(2-ethylhexanoate)iron(III) | Fe(2-EHA)3 |
| Co-catalyst | Triisobutylaluminium | AliBu3 |
| Donor Ligand | Phenyl diphenylphosphinate | (C6H5)2P(O)OC6H5 |
Precursor in Asymmetric Catalysis
In the field of asymmetric catalysis, where the synthesis of chiral molecules is paramount, phosphine (B1218219) derivatives are among the most widely used ligands for transition metals. researchgate.net Esters of phosphinic acids serve as crucial intermediates for the synthesis of these specialized phosphine ligands. researchgate.net The phosphorus-oxygen bond in compounds like phenyl diphenylphosphinate can be targeted for nucleophilic substitution reactions, allowing for the introduction of other functional groups and the construction of complex, optically pure phosphine ligands essential for creating efficient and highly selective asymmetric catalysts. researchgate.net
General Catalytic Intermediates in Fine Chemical Synthesis
This compound also appears as a key intermediate in various chemical transformations. For example, it is formed as the product of a unimolecular rearrangement of triphenylphosphine (B44618) dioxide, which is proposed as a reaction intermediate. cuny.edu Studies involving the oxidation of diphenylphosphine (B32561) oxide have also identified phenyl diphenylphosphinate as a product, suggesting its formation proceeds through a phosphoranyl intermediate. researchgate.net Its stability and defined structure make it a useful building block in fine chemical synthesis. rsc.orgarchive.org
Applications in Materials Science and Advanced Materials Development
Precursor for Complex Organophosphorus Compounds in Materials Synthesis
Phenyl diphenylphosphinate (B8688654) serves as a versatile precursor for the synthesis of more complex organophosphorus compounds, which are integral to the development of specialized materials. The P-O-C linkage in the phenyl ester group and the P-C bonds to the diphenyl groups offer distinct reaction sites.
Research has shown that organophosphorus compounds are crucial building blocks in organic synthesis and materials science. nii.ac.jp While direct studies detailing the extensive use of phenyl diphenylphosphinate as a precursor are specific, the reactivity of related phosphinates and phosphonates provides a strong indication of its potential. For instance, the thermolysis of 1-phenoxy-1,2,5-triphenylphospholium bromide results in the formation of diphenyl phenylphosphonate (B1237145), highlighting its stability and suggesting its utility as a foundational molecule for further chemical elaboration. rsc.org
The conversion of diphenylphosphonates to highly reactive fluorophosphonates through a facile fluorinative hydrolysis demonstrates a pathway to functional probes for investigating enzymes. This late-stage conversion highlights the potential for modifying the diphenylphosphinate structure to create highly specialized molecules. nih.gov Such transformations are indicative of how phenyl diphenylphosphinate can be a starting point for creating organophosphorus compounds with tailored functionalities for advanced material applications.
The synthesis of complex organophosphorus compounds often involves leveraging the reactivity of the phosphorus center. The phosphorus atom in phenyl diphenylphosphinate is electrophilic and can undergo nucleophilic substitution at the phenoxy group, allowing for the introduction of various functional moieties. This adaptability makes it a valuable intermediate in the multi-step synthesis of sophisticated organophosphorus molecules designed for specific material properties.
Role in Polymer Chemistry and Polyphosphonate Production
In polymer chemistry, phenyl diphenylphosphinate and structurally similar compounds are utilized in the synthesis of polyphosphonates. These polymers are of significant interest due to their inherent flame retardancy, thermal stability, and optical properties.
Polyphosphonates are frequently synthesized through polycondensation reactions. While direct polymerization of phenyl diphenylphosphinate is not extensively documented in readily available literature, the principles of polyphosphonate synthesis using analogous monomers are well-established. For example, polyphosphonates are commonly prepared through the reaction of phenylphosphonic dichloride with various bisphenols. european-coatings.com This process involves the formation of phosphonate (B1237965) ester linkages in the polymer backbone. Phenyl diphenylphosphinate, containing a pre-formed phosphinate ester, can be envisioned to participate in transesterification or polycondensation reactions with diols under appropriate conditions to yield polyphosphonates.
The synthesis of polyesters containing phosphorus has been explored to enhance flame retardant properties. For instance, phosphorus-containing lactone modified polyesters have been synthesized via the polycondensation of dimethyl phenylphosphonate with other monomers. paint.org This demonstrates the integration of phosphonate units into polymer chains to impart specific functionalities.
The following table illustrates typical monomers and resulting polymer properties in polyphosphonate synthesis, providing a conceptual framework for the potential role of phenyl diphenylphosphinate.
| Phosphorus Monomer | Co-monomer | Polymerization Method | Key Polymer Property |
|---|---|---|---|
| Phenylphosphonic dichloride | Bisphenol A | Interfacial Polycondensation | Flame Retardancy |
| Dimethyl phenylphosphonate | Adipic acid, Trimethylolpropane | Polycondensation | Flame Retardant Coatings |
| Hypothetical: Phenyl diphenylphosphinate | Bisphenol A | Melt Polycondensation (Transesterification) | Thermal Stability |
Development of Supramolecular and Hybrid Materials
Diphenylphosphinate moieties, such as those present in phenyl diphenylphosphinate, are effective ligands in the construction of supramolecular assemblies and organic-inorganic hybrid materials. The oxygen atom of the P=O group can coordinate with metal centers, leading to the formation of well-defined, multi-dimensional structures.
Research has demonstrated the synthesis of new inorganic-organic polymeric hybrids by reacting p,p'-diphenylmethylenediphosphinic acid with zinc(II) ions. The resulting structure consists of a 2D-layered polymeric array where the zinc centers are linked by the oxygen atoms of the phosphinate ligand. researchgate.net This illustrates the capability of the phosphinate group to act as a bridging ligand, a role that the diphenylphosphinate unit in phenyl diphenylphosphinate could also fulfill.
Furthermore, the supramolecular assembly of gold(I) complexes with diphosphines, which are structurally related to the diphenylphosphino group, has been reported to form rectangular structures with interesting packing arrangements. nih.gov The ability of organophosphorus compounds to direct the formation of complex architectures is a cornerstone of supramolecular chemistry.
The development of hybrid materials often involves the integration of organic and inorganic components to achieve synergistic properties. Phosphonate-based diimide ligands have been synthesized to create hybrid metal-organic complexes that are water-soluble and porous, with potential applications in energy production and drug delivery. stmarytx.edu The phenyl and diphenyl groups of phenyl diphenylphosphinate can provide the organic component, while the phosphinate group can act as the inorganic-coordinating site in such hybrid materials.
Contributions to Functional Coatings and Additives
Organophosphorus compounds, including phosphinates and phosphonates, are widely used as additives in polymers to enhance their properties, particularly flame retardancy. When incorporated into coatings, these compounds can significantly improve the fire resistance of the underlying substrate.
The mechanism of flame retardancy for phosphorus-containing compounds often involves action in both the condensed and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer that insulates the material from heat and oxygen. nih.gov In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, thus inhibiting the combustion process.
A novel phosphonate flame retardant, bis(2,6-dimethyphenyl) phenylphosphonate, synthesized from phenylphosphonic dichloride, has been shown to be highly effective in epoxy resins. european-coatings.com The incorporation of this additive led to excellent flame retardancy, with the material passing the UL-94 V-0 flammability rating. Similarly, polyurethane coatings with phosphorus-containing polyesters have demonstrated improved flame retardant properties. paint.org
The table below summarizes the flame retardant performance of some phosphorus-containing additives in epoxy resins, illustrating the effectiveness of this class of compounds.
| Phosphorus Additive | Polymer Matrix | Phosphorus Content (wt%) | UL-94 Rating | Limiting Oxygen Index (%) |
|---|---|---|---|---|
| (oxybis(4,1-phenylene))bis(phenylphosphine oxide) | Epoxy Resin | 1.2 | V-0 | 29.2 |
| Bis(2,6-dimethyphenyl) phenylphosphonate | Epoxy Resin | 1.11 | V-0 | 33.8 |
| Piperazinyl phenyl phosphate (B84403) | Epoxy Resin | ~1.0 (at 3 wt% addition) | V-0 | 33.6 |
| 4,4-diaminodiphenylmethyl phenyl phosphate | Epoxy Resin | ~1.0 (at 3 wt% addition) | V-0 | 34.2 |
The data indicates that even at low phosphorus content, significant improvements in flame retardancy can be achieved. Phenyl diphenylphosphinate, with its high aromatic content and phosphorus center, is expected to contribute positively to the thermal stability and char formation of coatings and polymers. researchgate.net Its structure is conducive to forming a stable char layer upon decomposition, which is a key mechanism for flame retardancy in the condensed phase. european-coatings.com
Interactions in Complex Chemical and Biochemical Systems Mechanistic Focus
Enzyme Interaction Mechanisms (e.g., Serine Hydrolase Inhibition Mechanisms)
Phenyl diphenylphosphinate (B8688654) and structurally related organophosphorus compounds are recognized for their potent, irreversible inhibition of serine hydrolases. These enzymes, which include vital proteases and esterases, utilize a characteristic serine residue in their active site to catalyze the hydrolysis of ester or amide bonds. The inhibitory action of phenyl diphenylphosphinate is rooted in its function as a transition-state analog, mimicking the tetrahedral intermediate formed during the natural catalytic process. nih.govnih.govyoutube.comthe-scientist.com
The mechanism of inhibition proceeds via a covalent modification of the enzyme. researchgate.net The process is initiated by a nucleophilic attack from the hydroxyl group of the active-site serine on the electrophilic phosphorus atom of the phosphinate ester. nih.govresearchgate.net This step is analogous to the formation of the acyl-enzyme intermediate in a normal substrate reaction. The attack leads to the formation of a transient, pentacoordinate phosphorus intermediate. Subsequently, the phenoxy group (phenyl ester) acts as a leaving group and is expelled from the active site. researchgate.net This results in the formation of a stable, covalent diphenylphosphinyl-enzyme adduct. nih.govresearchgate.net
This phosphinylation of the active-site serine renders the enzyme inactive, as the catalytic hydroxyl group is now blocked and cannot be regenerated through hydrolysis, effectively leading to irreversible inhibition. researchgate.net The high efficacy of diaryl esters like phenyl diphenylphosphinate as inhibitors is attributed to the electron-withdrawing nature of the phenoxy groups, which enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack. researchgate.net While some diphenylphosphonate inhibitors can be less reactive, their efficacy can be significantly enhanced by replacing a phenoxy group with a more reactive leaving group like fluorine. nih.gov
| Step | Description | Key Features |
|---|---|---|
| 1. Recognition and Binding | The inhibitor docks into the enzyme's active site, recognized similarly to the natural substrate. | Acts as a transition-state analog. nih.govyoutube.com |
| 2. Nucleophilic Attack | The hydroxyl group of the active-site serine attacks the electrophilic phosphorus atom. researchgate.net | Formation of a pentacoordinate phosphorus intermediate. |
| 3. Leaving Group Expulsion | The bond to the phenoxy ester group is cleaved, and the phenoxide anion is released. researchgate.net | Irreversible step. |
| 4. Covalent Adduct Formation | A stable, covalent bond is formed between the diphenylphosphinyl moiety and the serine oxygen. nih.gov | Enzyme is irreversibly inactivated. |
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phenyl diphenylphosphinate (B8688654), providing detailed information about the hydrogen (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei within the molecule.
High-resolution ¹H NMR spectra allow for the identification of the distinct protons on the three phenyl rings. The protons on the two phenyl rings directly attached to the phosphorus atom are chemically different from those on the phenoxy group, leading to complex multiplets in the aromatic region of the spectrum. rsc.orgnii.ac.jprsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing data for each carbon atom in the molecule. The carbon signals are often split due to coupling with the phosphorus atom (J-coupling), which provides valuable information about the connectivity of the carbon skeleton. For instance, the carbon atom of the phenoxy group directly bonded to the oxygen (C-O-P) shows a characteristic doublet due to coupling with the ³¹P nucleus. rsc.orgnii.ac.jprsc.org
Perhaps most characteristic is ³¹P NMR spectroscopy, which is highly sensitive to the chemical environment of the phosphorus atom. Phenyl diphenylphosphinate typically exhibits a single resonance in the ³¹P NMR spectrum at a chemical shift that is characteristic of pentavalent phosphinates. rsc.orgoup.com This technique is exceptionally useful for monitoring reactions involving the phosphorus center and for distinguishing it from other phosphorus-containing species, such as starting materials or byproducts. researchgate.net
The following tables summarize typical NMR data for phenyl diphenylphosphinate, compiled from various research findings.
¹H NMR Spectroscopic Data for Phenyl Diphenylphosphinate Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
|---|---|---|---|
| 7.95–7.86 | m (multiplet) | 4H, Aromatic protons (P-Ph) | rsc.orgnii.ac.jprsc.org |
| 7.58–7.40 | m (multiplet) | 6H, Aromatic protons (P-Ph) | rsc.orgnii.ac.jprsc.org |
| 7.29–7.18 | m (multiplet) | 4H, Aromatic protons (O-Ph) | rsc.orgnii.ac.jprsc.org |
| 7.11–7.02 | m (multiplet) | 1H, Aromatic proton (O-Ph) | rsc.orgnii.ac.jp |
¹³C NMR Spectroscopic Data for Phenyl Diphenylphosphinate Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Coupling Constant (JC-P) Hz | Assignment | Reference |
|---|---|---|---|
| 151.0 | d (doublet), J = 7.5-8.3 | C-O (Phenoxy group) | rsc.orgnii.ac.jprsc.orgamazonaws.com |
| 132.5 | d, J = 2.5-3.0 | Aromatic CH | rsc.orgnii.ac.jpamazonaws.com |
| 131.9 | d, J = 10.3-10.5 | Aromatic CH | rsc.orgamazonaws.com |
| 131.1 | d, J = 137.4-138.0 | Ipso-C (P-Ph) | rsc.orgamazonaws.com |
| 129.7 | s (singlet) | Aromatic CH | rsc.orgamazonaws.com |
| 128.7 | d, J = 13.3-13.5 | Aromatic CH | rsc.orgamazonaws.com |
| 124.7 | s | Aromatic CH | rsc.orgamazonaws.com |
| 120.8 | d, J = 4.5-4.8 | Aromatic CH | rsc.orgamazonaws.com |
³¹P NMR Spectroscopic Data for Phenyl Diphenylphosphinate Solvent: CDCl₃, Reference: 85% H₃PO₄ (0 ppm)
| Chemical Shift (δ) ppm | Reference |
|---|---|
| 30.19 - 31.72 | rsc.org |
| 30.4 | oup.com |
Mass Spectrometry for Molecular Characterization and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of phenyl diphenylphosphinate. When subjected to electron ionization (EI), the compound produces a molecular ion peak (M⁺) which corresponds to its molecular weight. oup.comarchive.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the precise elemental formula (C₁₈H₁₅O₂P). nih.gov
The fragmentation pattern observed in the mass spectrum offers structural information. Cleavage of the P-O, P-C, and C-O bonds leads to the formation of characteristic fragment ions. The identification of these fragments helps to confirm the arrangement of the diphenylphosphinoyl group and the phenyl ester moiety. For example, a prominent fragment often corresponds to the diphenylphosphinoyl cation [(C₆H₅)₂PO]⁺. The study of fragmentation patterns is crucial for distinguishing isomers and related structures. rsc.org
In a research context, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are employed to separate phenyl diphenylphosphinate from complex mixtures and subsequently identify it based on its mass spectrum. researchgate.net This is particularly useful for monitoring the progress of a synthesis reaction or for detecting the compound in environmental or biological samples. researchgate.net
Key Mass Spectrometry Data for Phenyl Diphenylphosphinate
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₅O₂P | - | archive.org |
| Molecular Weight | 294.29 g/mol | - | archive.org |
| Molecular Ion Peak (M⁺) | m/z 294 | EI-MS | oup.comarchive.org |
| HRMS (EI) found for C₂₅H₂₆NO₃P (a derivative) | m/z 419.1659 (calcd. 419.1650) | HRMS | nih.gov |
Other Relevant Spectroscopic Methods for Structural Analysis and Purity Assessment
Beyond NMR and MS, other spectroscopic methods provide complementary information for the characterization of phenyl diphenylphosphinate.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of phenyl diphenylphosphinate will show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:
A strong band for the P=O (phosphoryl) stretching vibration.
Bands corresponding to the P-O-C (aryl) stretching.
Absorptions for the P-C (phenyl) bonds.
Multiple bands in the fingerprint region and higher frequency regions associated with C-H and C=C bonds of the aromatic rings. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy can be utilized to study the electronic transitions within the aromatic rings of the molecule. While not typically used for primary structural elucidation, it can be valuable for quantitative analysis, assessing purity, and studying reactions where the chromophoric system is altered. koreascience.kr The presence of three phenyl groups results in characteristic absorption maxima in the UV region.
These techniques, when used in concert, provide a comprehensive and unambiguous characterization of phenyl diphenylphosphinate, ensuring its structural integrity and purity for research applications.
Future Perspectives and Emerging Research Avenues
Innovations in Green Chemistry Syntheses for Phosphinic Acid, Diphenyl-, Phenyl Ester
The traditional synthesis of phosphinate esters often involves the use of phosphinic chlorides and alcohols, a method that, while effective, can be atom-inefficient and generate hazardous hydrogen chloride as a byproduct. nih.gov The future of chemical manufacturing hinges on the development of greener, more sustainable synthetic routes. For phenyl diphenylphosphinate (B8688654), several innovative approaches are being explored, drawing from broader advances in organophosphorus chemistry.
Key Green Synthetic Strategies:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. researchgate.netchemai.io The application of microwave-assisted direct esterification of diphenylphosphinic acid with phenol (B47542) represents a promising solvent-free approach to obtaining the target ester. researchgate.netchemai.io This method avoids the need for chlorinated intermediates and minimizes solvent waste.
Ultrasound-Assisted Methods: Sonication promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones. arxiv.org This technique can enhance the efficiency of esterification and other P-O bond-forming reactions, potentially allowing for milder reaction conditions and reduced reliance on catalysts. arxiv.org
Catalytic Approaches: The development of novel catalysts is a cornerstone of green chemistry. For the synthesis of aryl phosphinates, several catalytic systems are under investigation:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts have shown efficacy in forming C-P bonds and could be adapted for P-O bond formation, potentially enabling the direct coupling of diphenylphosphinic acid with phenolic derivatives. nsf.gov
DMSO-Catalyzed Reactions: Dimethyl sulfoxide (B87167) (DMSO) has been identified as a metal-free catalyst for the formation of P-O bonds, offering a less toxic and more sustainable alternative to heavy metal catalysts. arxiv.orgsciengine.com
Iron-Catalyzed Syntheses: Iron catalysts are attractive due to their low cost, low toxicity, and abundance. Research into iron-catalyzed cross-coupling reactions could pave the way for more economical and environmentally friendly syntheses of phenyl diphenylphosphinate.
Exploration of Novel Reaction Pathways and Reactivity Patterns
Understanding the reactivity of this compound is crucial for unlocking its full potential in synthetic chemistry. While hydrolysis is a known reaction pathway for phosphinates, future research is focused on exploring more complex and synthetically useful transformations. arxiv.org
Emerging Areas of Reactivity Research:
Cross-Coupling Reactions: The phenyl ester group can potentially act as a leaving group in cross-coupling reactions, allowing for the introduction of a wide range of substituents at the phosphorus center. This could open up pathways to novel phosphine (B1218219) oxides and other valuable organophosphorus compounds.
Nucleophilic Substitution: The phosphorus atom in phenyl diphenylphosphinate is electrophilic and susceptible to attack by nucleophiles. Investigating its reactions with various nucleophiles could lead to the synthesis of new phosphinate derivatives with tailored electronic and steric properties.
Rearrangement Reactions: Exploring the possibility of inducing rearrangements, such as the Arbuzov reaction, under specific catalytic or thermal conditions could provide access to new classes of organophosphorus compounds.
Mechanistic studies, combining experimental and computational approaches, will be instrumental in elucidating the intricate details of these novel reaction pathways and guiding the rational design of new synthetic methodologies.
Advanced Functional Material Design and Performance Optimization
The inherent properties of the diphenylphosphinate moiety, such as thermal stability and the ability to act as a charring agent, make this compound a compelling candidate for the development of advanced functional materials. nih.govarxiv.org
Potential Applications in Materials Science:
Flame Retardants: One of the most promising applications of phosphinates is in the field of flame retardants for polymers. nsf.govarxiv.org Upon combustion, phosphorus-containing compounds can form a protective char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thereby inhibiting the burning process. nsf.gov Phenyl diphenylphosphinate, with its high aromatic content, is expected to exhibit excellent char-forming capabilities and thermal stability, making it a potentially superior halogen-free flame retardant for engineering plastics like polycarbonates, polyesters, and polyamides. nih.govarxiv.org
Polymer Additives: Beyond flame retardancy, this phosphinate ester could also function as a plasticizer or a thermal stabilizer in various polymer formulations, enhancing their processing and long-term durability.
Organic Electronics: The rigid aromatic structure of phenyl diphenylphosphinate suggests its potential use as a building block for materials in organic electronics. It could be incorporated into the structure of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs) to tune their electronic properties, thermal stability, and morphology.
Performance optimization in these applications will involve a detailed study of structure-property relationships. For instance, in flame retardant applications, the efficiency of phenyl diphenylphosphinate can be compared with other commercially available phosphinates to establish its relative performance.
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The advent of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research. These powerful computational tools can accelerate the discovery and development of new molecules and materials by identifying patterns in large datasets that are not readily apparent to human researchers.
Future Impact of AI and Machine Learning:
Predictive Synthesis: AI algorithms can be trained on vast databases of chemical reactions to predict the most efficient and sustainable synthetic routes to a target molecule like this compound. chemai.iochemcopilot.com This can significantly reduce the number of trial-and-error experiments required, saving time and resources.
Catalyst Design: Machine learning models can be employed to design novel catalysts with enhanced activity and selectivity for the synthesis of phosphinates. By analyzing the relationship between catalyst structure and performance, AI can guide the development of next-generation catalytic systems.
Materials Informatics: AI can be used to predict the properties of new functional materials incorporating phenyl diphenylphosphinate. By developing quantitative structure-property relationship (QSPR) models, researchers can screen large virtual libraries of materials to identify candidates with optimal performance characteristics for applications such as flame retardancy or organic electronics.
In Silico Design of Novel Compounds: Generative AI models can be used to design entirely new organophosphorus compounds with desired properties. arxiv.orgslideshare.net By learning the underlying principles of chemical structure and function, these models can propose novel phosphinate derivatives with potentially superior performance compared to existing compounds.
Q & A
Q. Critical Parameters :
- Temperature control (low temperatures stabilize intermediates; higher temperatures drive isomerization).
- Solvent choice (polar aprotic solvents like THF enhance reaction homogeneity).
- Catalyst selection (acidic conditions favor esterification; bases facilitate nucleophilic substitution).
Advanced Question: How do reaction mechanisms differ between traditional esterification and oxidative photocyclisation approaches for synthesizing phosphinic acid esters?
Methodological Answer:
- Traditional Esterification : Proceeds via nucleophilic attack of the hydroxyl group (from phenol) on the electrophilic phosphorus center of activated phosphinic acid derivatives (e.g., chlorides or anhydrides). This requires stoichiometric acid/base catalysts and often generates hydrolytically sensitive intermediates .
- Oxidative Photocyclisation : Involves UV-light-induced cyclization of thiol-containing precursors, forming phosphahelicene structures with phosphinic acid/ester functionalities. This method avoids hydrolytic pathways and enables stereochemical control, as demonstrated in the synthesis of helical phosphorus-containing compounds .
Q. Mechanistic Insights :
- Photocyclisation proceeds via radical intermediates, confirmed by ESR spectroscopy.
- Traditional routes are prone to side reactions (e.g., hydrolysis), necessitating inert atmospheres and anhydrous conditions.
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing diphenyl phenylphosphinic acid ester?
Methodological Answer:
- <sup>31</sup>P NMR : Provides direct evidence of phosphorus environment. The ester typically shows a δP range of +25 to +35 ppm, distinct from phosphinic acids (δP ~+40 ppm) .
- 2D NMR (COSY, HSQC) : Resolves complex proton environments, particularly in isomerized products (e.g., distinguishing axial vs. equatorial substituents in tricyclic intermediates) .
- GC-MS : Validates purity using electron ionization (EI) fragmentation patterns. Key fragments include m/z 278 (M<sup>+</sup>), 201 (loss of phenyl group), and 77 (C6H5<sup>+</sup>) .
Advanced Question: How can computational methods resolve contradictions in reported reaction pathways for phosphinic acid ester formation?
Methodological Answer:
Discrepancies in reaction pathways (e.g., competing esterification vs. hydrolysis) can be addressed via:
- DFT Calculations : Modeling transition states to compare activation energies of alternative pathways. For example, hydrolysis of dichlorophenylphosphine intermediates is thermodynamically favored but kinetically slow below 30°C .
- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in esterification reactions.
Case Study :
Conflicting reports on the stability of tricyclic phosphorane intermediates were resolved by combining computational modeling (<sup>13</sup>C NMR chemical shift predictions) with variable-temperature NMR experiments.
Basic Question: What are the hydrolytic stability profiles of diphenyl phenylphosphinic acid esters under varying pH conditions?
Methodological Answer:
Hydrolysis studies in buffered solutions reveal:
- Acidic Conditions (pH < 3) : Rapid cleavage of the P-O ester bond, yielding diphenylphosphinic acid and phenol (t1/2 ~2 hours at 25°C).
- Neutral/Basic Conditions (pH 7–12) : Stability increases significantly (t1/2 >100 hours), with hydrolysis occurring via nucleophilic attack by hydroxide ions on the phosphorus center .
Q. Experimental Design :
- Use <sup>31</sup>P NMR to monitor degradation products.
- Conduct accelerated aging studies at elevated temperatures (40–60°C) to extrapolate shelf-life.
Advanced Question: How do steric and electronic effects influence the reactivity of diphenyl phenylphosphinic acid ester in catalytic applications?
Methodological Answer:
- Steric Effects : Bulky substituents on the phenyl rings hinder coordination to metal catalysts (e.g., Pd or Rh), reducing efficacy in cross-coupling reactions.
- Electronic Effects : Electron-withdrawing groups (e.g., NO2) on the ester moiety enhance electrophilicity at phosphorus, facilitating nucleophilic substitutions.
Case Study :
In asymmetric catalysis, chiral phosphinic esters derived from diphenyl phenylphosphinic acid show higher enantioselectivity compared to phosphonates due to stronger P=O dipole interactions .
Data Contradiction Analysis: Why do different synthetic routes for diphenyl phenylphosphinic acid ester report varying yields and by-products?
Methodological Answer:
Discrepancies arise from:
- Intermediate Stability : Tricyclic phosphorane intermediates (e.g., from dichlorophenylphosphine reactions) isomerize unpredictably above 30°C, leading to mixed products .
- Purification Challenges : Silica gel chromatography can degrade esters; alternative methods (e.g., recrystallization from ethanol/water) improve recovery .
Q. Resolution Strategy :
- Use HPLC with UV detection (λ = 254 nm) to quantify by-products.
- Optimize reaction monitoring via in situ <sup>31</sup>P NMR.
Advanced Question: What role does phosphorus hybridization play in the spectroscopic and reactivity profiles of diphenyl phenylphosphinic acid ester?
Methodological Answer:
- Hybridization : Phosphorus in the ester exists in a distorted trigonal pyramidal geometry (sp<sup>3</sup> hybridization), confirmed by X-ray crystallography and <sup>31</sup>P NMR .
- Reactivity Implications : The lone pair on phosphorus participates in conjugation with the ester oxygen, reducing nucleophilicity compared to phosphines.
Q. Experimental Validation :
- Compare P=O stretching frequencies (IR: 1200–1250 cm<sup>−1</sup>) with computational vibrational spectra.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
